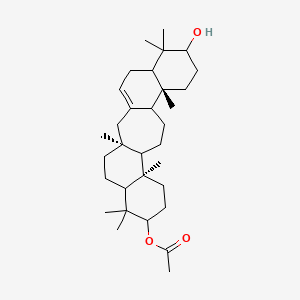
21-epi-Serratenediol 3-acetate; 21beta-Hydroxyserrat-14-en-3beta-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-epi-Serratenediol 3-acetate; 21beta-Hydroxyserrat-14-en-3beta-yl acetate: is a neutral triterpene compound isolated from the bark of Sitka spruce (Picea sitchensis). It belongs to the class of triterpenoids, which are known for their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 21-epi-Serratenediol 3-acetate involves multiple steps, starting from the extraction of the natural triterpene from Sitka spruce bark. The compound is then subjected to acetylation to form the acetate derivative. The reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods: The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 21-epi-Serratenediol 3-acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 21-epi-Serratenediol 3-acetate .
Applications De Recherche Scientifique
Chemistry: 21-epi-Serratenediol 3-acetate is used as a reference compound in the study of triterpenoids and their chemical properties. It serves as a model compound for understanding the reactivity and transformation of triterpenes .
Biology: In biological research, 21-epi-Serratenediol 3-acetate is studied for its potential anti-inflammatory and anticancer properties. It has shown inhibitory effects on certain cancer cell lines and may be valuable in cancer chemoprevention .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its anticancer and anti-inflammatory activities. It may serve as a lead compound for the development of new drugs .
Mécanisme D'action
The mechanism of action of 21-epi-Serratenediol 3-acetate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of certain signaling pathways involved in cancer cell proliferation and inflammation. The compound may exert its effects by modulating the expression of key proteins and enzymes involved in these pathways .
Comparaison Avec Des Composés Similaires
Serratenediol: Another triterpene with similar biological activities.
3beta-Methoxyserrat-14-en-21beta-ol: A triterpenoid with potent anticancer properties.
3alpha-Methoxyserrat-14-en-21beta-ol: Another triterpenoid with similar chemical structure and biological activities.
Uniqueness: 21-epi-Serratenediol 3-acetate is unique due to its specific acetylation at the 3-position, which may confer distinct biological activities compared to other triterpenoids.
Propriétés
Formule moléculaire |
C32H52O3 |
|---|---|
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
[(3S,11R,16R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22?,23?,24?,25?,26?,27?,30-,31+,32-/m0/s1 |
Clé InChI |
JTMRPEBSVBAWGS-WNLBEBRNSA-N |
SMILES isomérique |
CC(=O)OC1CC[C@@]2(C3CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C[C@@]3(CCC2C1(C)C)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)O)C)CC3(CCC2C1(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


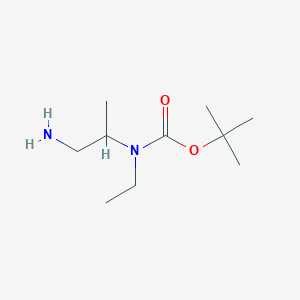

![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)
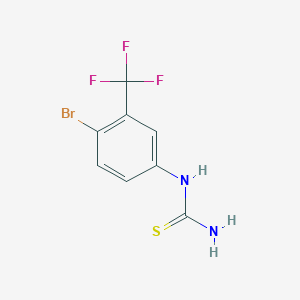
![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
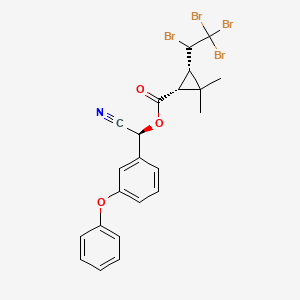
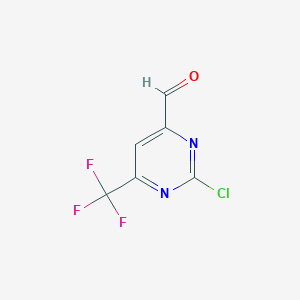
![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)

![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)

![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)
